A 58365A

Descripción

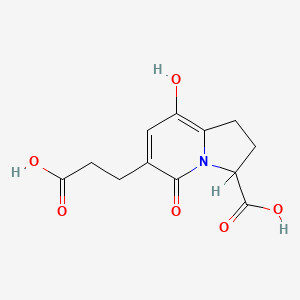

from Streptomyces chromofuscus; structure given in second source

Propiedades

Número CAS |

87896-52-4 |

|---|---|

Fórmula molecular |

C12H13NO6 |

Peso molecular |

267.23 g/mol |

Nombre IUPAC |

6-(2-carboxyethyl)-8-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylic acid |

InChI |

InChI=1S/C12H13NO6/c14-9-5-6(1-4-10(15)16)11(17)13-7(9)2-3-8(13)12(18)19/h5,8,14H,1-4H2,(H,15,16)(H,18,19) |

Clave InChI |

HMWIHWAAIYAMFZ-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(C=C(C(=O)N2C1C(=O)O)CCC(=O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-carboxy-1,2,3,5-tetrahydro-9-hydroxy-5-oxo-6-indolizinepropanoic acid A 58365A A-58365A A58365A |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of A-58365A

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of A-58365A, a potent inhibitor of the angiotensin-converting enzyme (ACE). Designed for researchers, scientists, and drug development professionals, this document synthesizes the available scientific information to elucidate how A-58365A exerts its therapeutic effects. Through a detailed examination of its interaction with the renin-angiotensin system, alongside comprehensive experimental methodologies and quantitative data, this guide offers a thorough understanding of this compound's pharmacological profile.

Core Mechanism: Inhibition of Angiotensin-Converting Enzyme

A-58365A, a natural product isolated from the fermentation broth of Streptomyces chromofuscus, functions as a powerful inhibitor of the angiotensin-converting enzyme (ACE). ACE is a critical zinc-dependent metalloproteinase that plays a central role in the regulation of blood pressure through the renin-angiotensin system (RAS).

The primary function of ACE is the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and a subsequent increase in blood pressure. Additionally, angiotensin II stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention by the kidneys, further contributing to elevated blood pressure.

A-58365A competitively inhibits ACE, thereby preventing the formation of angiotensin II. This inhibition leads to a cascade of downstream effects, including vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. By targeting a key enzymatic step in the RAS, A-58365A effectively modulates this critical physiological pathway.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of A-58365A against angiotensin-converting enzyme is a key determinant of its pharmacological efficacy. While specific quantitative data such as IC50 or Ki values for A-58365A were not available in the searched resources, the following table provides a template for how such data would be presented. For comparison, typical IC50 values for other known ACE inhibitors are included.

| Compound | Target Enzyme | IC50 Value | Assay Conditions | Reference |

| A-58365A | Angiotensin-Converting Enzyme | Not available in searched resources | - | - |

| Captopril | Angiotensin-Converting Enzyme | ~20 nM | Varies by study | [Generic Data] |

| Enalaprilat | Angiotensin-Converting Enzyme | ~1-5 nM | Varies by study | [Generic Data] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of A-58365A and the experimental approaches to its study, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following section details a generalized protocol for determining the in vitro inhibitory activity of A-58365A on angiotensin-converting enzyme. This protocol is based on commonly used methods for assessing ACE inhibition.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of A-58365A against purified ACE.

Materials:

-

Purified rabbit lung ACE (or other commercially available ACE)

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Boric acid buffer (pH 8.3) containing NaCl

-

A-58365A stock solution and serial dilutions

-

1 M Hydrochloric acid (HCl) to stop the reaction

-

Ethyl acetate for extraction

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of ACE in the assay buffer.

-

Prepare a stock solution of HHL in the assay buffer.

-

Perform serial dilutions of A-58365A in the assay buffer to obtain a range of concentrations.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, add a defined volume of the ACE working solution.

-

Add a corresponding volume of either the A-58365A dilution or the assay buffer (for control).

-

Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the HHL stock solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Quantification:

-

Stop the reaction by adding 1 M HCl.

-

The product of the reaction, hippuric acid, is then extracted from the aqueous phase using ethyl acetate.

-

The ethyl acetate layer is separated, evaporated to dryness, and the hippuric acid residue is redissolved in a suitable solvent (e.g., water or mobile phase for HPLC).

-

The amount of hippuric acid is quantified by measuring the absorbance at a specific wavelength (e.g., 228 nm) using a spectrophotometer or by using a reverse-phase HPLC system.

-

-

Data Analysis:

-

The percentage of ACE inhibition for each concentration of A-58365A is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

-

The IC50 value, the concentration of A-58365A that inhibits 50% of the ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Conclusion

A-58365A is a potent inhibitor of the angiotensin-converting enzyme, a key regulator of the renin-angiotensin system. Its mechanism of action involves the direct inhibition of ACE, leading to a reduction in the production of the vasoconstrictor angiotensin II. This ultimately results in vasodilation and a lowering of blood pressure. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of A-58365A and other potential ACE inhibitors. The continued study of such compounds is crucial for the development of novel therapeutics for cardiovascular diseases.

Unraveling the Structural Nuances of A-58365A and A-58365B: A Technical Deep Dive

For Immediate Release

A detailed technical guide providing a comprehensive comparison of the structural and functional characteristics of A-58365A and A-58365B, two homologous angiotensin-converting enzyme (ACE) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ACE inhibitors and the renin-angiotensin system.

Core Structural Differences and Physicochemical Properties

A-58365A and A-58365B are naturally occurring ACE inhibitors isolated from the fermentation broth of Streptomyces chromofuscus.[1][2][3] Structurally, they are homologous compounds, featuring a bicyclic indolizine core. The fundamental difference between the two lies in the length of a carboxylic acid-bearing side chain. A-58365B possesses an additional methylene group in this chain compared to A-58365A.[2]

This seemingly minor variation in structure results in differences in their molecular formulas and weights. The molecular formula for A-58365A is C₁₂H₁₃NO₆, while for A-58365B it is C₁₃H₁₅NO₆.[1][2]

Table 1: Physicochemical Properties of A-58365A and A-58365B

| Property | A-58365A | A-58365B |

| Molecular Formula | C₁₂H₁₃NO₆ | C₁₃H₁₅NO₆ |

| Molecular Weight | 267.24 g/mol | 281.26 g/mol |

| CAS Number | 87896-52-4 | 87896-53-5 |

| Core Structure | Indolizine | Indolizine |

| Key Structural Feature | Propanoic acid side chain | Butanoic acid side chain |

Mechanism of Action: Inhibition of the Renin-Angiotensin System

As inhibitors of Angiotensin-Converting Enzyme (ACE), both A-58365A and A-58365B play a crucial role in modulating the Renin-Angiotensin System (RAS), a key regulator of blood pressure and cardiovascular homeostasis. ACE is a central enzyme in this pathway, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.

By inhibiting ACE, A-58365A and A-58365B prevent the formation of angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure.

References

- 1. Isolation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure elucidation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

A-58365A: An Angiotensin-Converting Enzyme Inhibitor in Hypertension Research

A-58365A , an angiotensin-converting enzyme (ACE) inhibitor isolated from the culture filtrate of Streptomyces chromofuscus, has been identified as a molecule of interest in the field of hypertension research.[1][2] As an ACE inhibitor, A-58365A targets a key enzymatic step in the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure. This technical guide provides an in-depth overview of the core principles of A-58365A's role in hypertension research, designed for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

A-58365A functions by inhibiting the angiotensin-converting enzyme (ACE). ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to a cascade of physiological responses that increase blood pressure, including vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic nervous system activation.

By inhibiting ACE, A-58365A disrupts this cascade, leading to reduced levels of angiotensin II. This, in turn, results in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE by A-58365A leads to an accumulation of bradykinin, which can further contribute to the blood pressure-lowering effect through its vasodilatory actions.

Quantitative Data

Currently, publicly available literature does not provide specific quantitative data on the ACE inhibitory potency (e.g., IC50 values) or in vivo antihypertensive efficacy of A-58365A. Further research and publication of experimental results are required to populate the following data tables.

Table 1: In Vitro ACE Inhibition Data for A-58365A

| Compound | IC50 (nM) | Assay Conditions | Source |

| A-58365A | Data not available |

Table 2: In Vivo Antihypertensive Effects of A-58365A

| Animal Model | Dose | Route of Administration | Blood Pressure Reduction (mmHg) | Duration of Effect | Source |

| Spontaneously Hypertensive Rat (SHR) | Data not available |

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing A-58365A are not currently available in the public domain. However, a general methodology for assessing the ACE inhibitory activity of a compound is outlined below.

In Vitro ACE Inhibition Assay (General Protocol)

This protocol is based on the spectrophotometric measurement of the product of ACE-catalyzed hydrolysis of a synthetic substrate.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Test compound (A-58365A)

-

Borate buffer (pH 8.3)

-

1N HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare stock solutions of ACE, HHL, and A-58365A in appropriate buffers.

-

Assay Reaction:

-

In a microcentrifuge tube, pre-incubate a solution of ACE with various concentrations of A-58365A (or vehicle control) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination: Stop the reaction by adding 1N HCl.

-

Extraction: Extract the hippuric acid (the product of HHL hydrolysis) into ethyl acetate by vigorous mixing followed by centrifugation.

-

Quantification:

-

Carefully collect the ethyl acetate layer.

-

Evaporate the ethyl acetate.

-

Reconstitute the dried hippuric acid in a suitable buffer or water.

-

Measure the absorbance of the hippuric acid solution at a specific wavelength (e.g., 228 nm) using a spectrophotometer.

-

-

Calculation of Inhibition:

-

Calculate the percentage of ACE inhibition for each concentration of A-58365A compared to the control.

-

Determine the IC50 value, which is the concentration of A-58365A required to inhibit 50% of the ACE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

A-58365A is a recognized ACE inhibitor with potential applications in hypertension research. Its mechanism of action through the inhibition of the renin-angiotensin system is well-understood in the context of its drug class. However, a comprehensive understanding of its specific potency, in vivo efficacy, and detailed pharmacological profile is hampered by the current lack of publicly available quantitative data and detailed experimental studies. Further research is necessary to fully elucidate the therapeutic potential of A-58365A as an antihypertensive agent.

References

Preliminary Studies on Novel Therapeutics for Congestive Heart Failure: A Technical Guide

Disclaimer: Initial searches for a compound designated "A 58365A" yielded no publicly available scientific literature or clinical data. It is presumed that this is an internal, preclinical designation. This guide, therefore, utilizes Sacubitril/Valsartan (LCZ696), a first-in-class Angiotensin Receptor-Neprilysin Inhibitor (ARNI), as a representative agent to illustrate the preliminary studies and data relevant to the development of a novel therapeutic for congestive heart failure. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Congestive heart failure (CHF) is a complex clinical syndrome characterized by the inability of the heart to meet the body's metabolic demands. It is a progressive disease associated with significant morbidity and mortality. The pathophysiology of CHF involves the activation of several neurohormonal systems, most notably the Renin-Angiotensin-Aldosterone System (RAAS) and the sympathetic nervous system, which lead to vasoconstriction, sodium and water retention, and adverse cardiac remodeling.

Sacubitril/Valsartan represents a paradigm shift in the treatment of heart failure with reduced ejection fraction (HFrEF). It is a combination drug that simultaneously blocks the RAAS and augments the beneficial effects of the natriuretic peptide system. This dual mechanism of action targets two key pathways implicated in the progression of heart failure.

Mechanism of Action

Sacubitril/Valsartan exerts its therapeutic effects through the synergistic actions of its two components:

-

Sacubitril: A prodrug that is converted to its active metabolite, LBQ657. LBQ657 inhibits neprilysin, a neutral endopeptidase responsible for the degradation of several vasoactive peptides, including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide [BNP]). By inhibiting neprilysin, Sacubitril increases the levels of these peptides, which promote vasodilation, natriuresis, and diuresis, and inhibit cardiac fibrosis and hypertrophy.

-

Valsartan: An angiotensin II type 1 (AT1) receptor blocker. It selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking the detrimental effects of RAAS activation, such as vasoconstriction, aldosterone release, and cardiac remodeling.

The simultaneous inhibition of neprilysin and blockade of the AT1 receptor provides a comprehensive approach to counteracting the maladaptive neurohormonal activation in heart failure.

Signaling Pathways

The dual mechanism of action of Sacubitril/Valsartan modulates several key signaling pathways involved in the pathophysiology of congestive heart failure.

Fermentation of Streptomyces chromofuscus for A 58365A Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fermentation of Streptomyces chromofuscus for the production of A 58365A, a potent angiotensin-converting enzyme (ACE) inhibitor. This document synthesizes available data to offer a comprehensive resource on the cultivation of the producing organism, optimization of fermentation parameters, and methodologies for extraction and quantification.

Introduction to this compound and Streptomyces chromofuscus

This compound is a nitrogen-containing bicyclic compound with the molecular formula C12H13NO6.[1][2] It, along with its homolog A 58365B, is a potent inhibitor of the angiotensin-converting enzyme, a key target in the management of hypertension.[1][2][3] These compounds are naturally produced by the bacterium Streptomyces chromofuscus, specifically the strain NRRL 15098.[1][2][3] Streptomyces chromofuscus is a soil-dwelling actinomycete known for its ability to produce a variety of secondary metabolites.[4]

Fermentation Process for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces chromofuscus. Optimization of the fermentation medium has been shown to significantly increase the final product titer.[3]

Culture Maintenance and Inoculum Development

Maintaining a healthy and productive culture of Streptomyces chromofuscus NRRL 15098 is critical for consistent this compound production.

Experimental Protocol: Culture Maintenance and Inoculum Development

-

Strain: Streptomyces chromofuscus NRRL 15098.

-

Maintenance Medium: Agar slants of a suitable medium, such as ISP Medium 2 (Yeast Extract-Malt Extract Agar), incubated at 26-28°C for 7-10 days to achieve good sporulation.[5]

-

Spore Suspension: Spores are harvested from the agar slants using a sterile solution (e.g., 0.85% saline with 0.1% Tween 80) to create a spore suspension.

-

Seed Culture: The spore suspension is used to inoculate a seed medium in a shake flask. The seed culture is incubated at 28°C on a rotary shaker at 250 rpm for 48-72 hours.

-

Production Culture: A portion of the seed culture (typically 5-10% v/v) is then used to inoculate the production fermentation medium.

Production Fermentation

The composition of the production medium is a key factor influencing the yield of this compound. Studies have demonstrated that the inclusion of specific amino acids is crucial for biosynthesis.

Experimental Protocol: Production Fermentation

-

Fermentation Medium: A complex medium is used for production. While the exact composition from the initial discovery is not fully detailed, a representative medium for Streptomyces fermentation would include a carbon source, a nitrogen source, and essential minerals. A critical component for this compound production is the addition of proline.[3]

-

Fermentation Parameters:

-

Temperature: 28-30°C

-

pH: Maintained between 6.5 and 7.5

-

Aeration: Adequate aeration is supplied to maintain dissolved oxygen levels.

-

Agitation: Agitation is provided to ensure proper mixing and mass transfer.

-

-

Fermentation Duration: The fermentation is typically carried out for 5 to 7 days. The production of this compound is monitored throughout the fermentation.

Quantitative Data on this compound Production

The optimization of the fermentation medium has a significant impact on the final titer of this compound. The following table summarizes the reported improvement in production.

| Condition | This compound Titer (µg/mL) | Reference |

| Initial Fermentation Medium | < 1 | [3] |

| Optimized Fermentation Medium with Proline | > 20 | [3] |

Extraction and Quantification of this compound

Following fermentation, this compound is isolated from the culture filtrate.

Experimental Protocol: Extraction and Quantification

-

Harvesting: The fermentation broth is harvested and the mycelium is separated from the culture filtrate by centrifugation or filtration.

-

Extraction: this compound is isolated from the culture filtrate.[1] While specific details of the extraction process are not extensively published, a common method for such compounds involves liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) at an appropriate pH.

-

Purification: Further purification can be achieved using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC).[1]

-

Quantification: The concentration of this compound can be quantified using analytical HPLC with a suitable detector (e.g., UV detector at an appropriate wavelength).[1] Other analytical techniques such as mass spectrometry can also be employed for structural confirmation and quantification.[6][7]

Regulatory Pathways in Streptomyces

While the specific signaling pathways governing this compound biosynthesis in Streptomyces chromofuscus have not been detailed in the available literature, a generalized model of antibiotic biosynthesis regulation in Streptomyces can be informative. The biosynthesis of antibiotics in Streptomyces is a complex process controlled by a hierarchical network of regulatory genes.

Caption: Generalized signaling pathway for antibiotic production in Streptomyces.

This diagram illustrates that environmental signals, such as nutrient limitation, trigger a cascade of global regulatory proteins. These, in turn, activate pathway-specific regulators that control the expression of the biosynthetic gene cluster responsible for producing the antibiotic.

Experimental Workflow for this compound Production

The overall workflow from strain maintenance to the final product is a multi-step process.

Caption: Experimental workflow for this compound production.

This workflow outlines the key stages, starting from the maintenance of the producer strain, through fermentation and extraction, to the final analysis of the purified product.

Conclusion

The fermentation of Streptomyces chromofuscus NRRL 15098 presents a viable route for the production of the ACE inhibitor this compound. Significant improvements in product titer can be achieved through media optimization, particularly with the supplementation of proline. Further research focusing on the elucidation of the specific biosynthetic pathway and its regulatory network could unlock strategies for further enhancing the yield of this valuable therapeutic compound.

References

- 1. Isolation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure elucidation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus. Discovery, taxonomy and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Streptomyces chromofuscus - Wikipedia [en.wikipedia.org]

- 5. Streptomyces chromofuscus 13638/58 | Type strain | DSM 40273, ATCC 23896, CBS 682.68, IFO 12851, ISP 5273, NBRC 12851, RIA 1191, JCM 4354, BCRC 15125, CGMCC 4.1451, INA 13638/58, KCTC 19069, LMG 19317, NRRL B-12175, VKM Ac-974 | BacDiveID:15090 [bacdive.dsmz.de]

- 6. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ars.usda.gov [ars.usda.gov]

An In-depth Technical Guide to A-58365A and its Homologous Compound A-58365B

For Researchers, Scientists, and Drug Development Professionals

Initial Research Findings and Current Status

A comprehensive search of publicly available scientific literature and chemical databases has been conducted for information regarding the compound designated as A-58365A and its potential homologous compound, A-58365B. The objective of this initial investigation was to gather data on their chemical structures, biological activities, associated signaling pathways, and relevant experimental protocols.

Despite a thorough search, no specific chemical entities corresponding to the identifiers "A-58365A" or "A-58365B" have been found in the public domain. The search included broad queries for chemical structures, pharmacological data, and synthesis methods. The results did not yield any relevant information that would allow for the creation of the requested in-depth technical guide.

This lack of publicly available information prevents the fulfillment of the core requirements of this guide, which include:

-

Data Presentation: Without any quantitative data (e.g., IC50 values, binding affinities), it is not possible to create comparative tables.

-

Experimental Protocols: No published experimental methodologies related to these specific compounds could be located.

-

Visualization of Signaling Pathways: In the absence of any identified biological activity or mechanism of action, the creation of signaling pathway diagrams is not feasible.

Based on the current available information, "A-58365A" and "A-58365B" do not appear to be publicly disclosed compounds. Therefore, the requested technical guide, including data tables, experimental protocols, and visualizations, cannot be generated at this time.

It is possible that these identifiers are internal company codes for proprietary compounds that have not been disclosed in scientific literature or public databases. Should information on these compounds become publicly available in the future, a comprehensive technical guide could be developed.

Methodological & Application

Application Notes and Protocols for A-582941, an α7 Nicotinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for A-582941, a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This document details the methodologies for key experiments, presents quantitative data in structured tables, and includes diagrams of relevant signaling pathways and experimental workflows to guide researchers in their in vitro studies.

Compound Information

A-582941 is a novel biaryl diamine that acts as a partial agonist at the α7 nAChR. It exhibits high-affinity binding and selectivity for the α7 subtype over other nAChR subtypes and a broad panel of other receptors and ion channels.[1][2] Its ability to activate α7 nAChRs makes it a valuable tool for studying the role of this receptor in various physiological processes, particularly in the central nervous system.

Quantitative Data Summary

The following tables summarize the key quantitative data for A-582941 from in vitro studies.

Table 1: Receptor Binding Affinity of A-582941 [3]

| Receptor/Tissue | Radioligand | Ki (nM) |

| α7 nAChR (Rat Brain) | [3H]A-585539 | 10.8 |

| α7 nAChR (Human Frontal Cortex) | [3H]A-585539 | 17 |

| α4β2 nAChR (Rat Brain) | [3H]cytisine | >100,000 |

| α3β4* nAChR (IMR-32 cells) | [3H]epibatidine | 4700 |

| α1β1γδ nAChR (Neuromuscular Junction) | - | >30,000 |

| 5-HT3 Receptor | [3H]-BRL 43694 | 154 |

Table 2: In Vitro Functional Activity of A-582941

| Assay | Cell Line | Parameter | Result |

| Neuroprotection | PC12 cells | Protection against NGF withdrawal-induced cell death | 0.1–100 μM |

| Signaling Pathway Activation | - | ERK1/2 Phosphorylation | Activates |

| Signaling Pathway Activation | - | CREB Phosphorylation | Activates |

Experimental Protocols

Radioligand Binding Assay for α7 nAChR Affinity

This protocol determines the binding affinity of A-582941 for the α7 nAChR.

Materials:

-

Rat brain or human frontal cortex tissue homogenates

-

[3H]A-585539 (radioligand)

-

A-582941 (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Non-specific binding control (e.g., nicotine or another high-affinity α7 nAChR ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of A-582941.

-

In a 96-well plate, add tissue homogenate, [3H]A-585539, and either vehicle, A-582941, or the non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the Ki value by non-linear regression analysis of the competition binding data.

In Vitro Neuroprotection Assay

This protocol assesses the ability of A-582941 to protect neuronal cells from apoptosis.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with horse and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

A-582941

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed PC12 cells in 96-well plates and differentiate them with NGF for several days.

-

Induce apoptosis by withdrawing NGF from the culture medium.

-

Treat the cells with varying concentrations of A-582941 (0.1–100 μM) or vehicle control.

-

Incubate for 24-48 hours.

-

Assess cell viability using a standard assay (e.g., MTT assay).

-

Measure the absorbance or luminescence according to the assay manufacturer's instructions.

-

Calculate the percentage of cell viability relative to the control group.

Western Blot for ERK1/2 and CREB Phosphorylation

This protocol determines the effect of A-582941 on downstream signaling pathways.

Materials:

-

Cells expressing α7 nAChRs (e.g., primary neurons or a suitable cell line)

-

A-582941

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-CREB, and total CREB

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with A-582941 at various concentrations and time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Diagrams

A-582941 Signaling Pathway

Caption: A-582941 activates α7 nAChR, leading to downstream signaling.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of A-582941.

References

- 1. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists [11C]A-582941 and [11C]A-844606 in Mice and Conscious Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Study of TRPA1 Modulators

Disclaimer: Extensive research did not yield specific data for a compound designated "A-58365A." The following application notes and protocols are based on established research methodologies for the study of other molecules targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory research. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel TRPA1 modulators.

Introduction to TRPA1 as a Research Target

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that acts as a sensor for a wide array of noxious stimuli, including chemical irritants, inflammatory agents, and changes in temperature. Its activation on sensory neurons and other cell types is implicated in the pathophysiology of pain, itch, cough, and neurogenic inflammation. Consequently, TRPA1 has emerged as a significant target for the development of novel analgesic and anti-inflammatory therapeutics.

In research settings, TRPA1 is often studied in the context of its activation by agonists like acrolein and cinnamaldehyde, and its inhibition by antagonists. The channel's function can be modulated by inflammatory cytokines, with some, like IFN-γ, enhancing its expression and function, while others, such as IL-4 and IL-13, have suppressive effects. Understanding the signaling pathways and cellular responses governed by TRPA1 is crucial for the development of targeted therapies.

Quantitative Data on Exemplary TRPA1 Modulators

The following table summarizes dosage and administration data for well-characterized TRPA1 modulators from published research. This information can serve as a starting point for designing experiments with novel compounds.

| Compound Name | Compound Type | Experimental Model | Concentration/Dosage | Administration Route | Observed Effect | Reference |

| A-967079 | Antagonist | Human volunteers | 10 µM | Intradermal co-injection | 98% median reduction of JT010-induced pain | |

| JT010 | Agonist | Human volunteers | 0.31 µM (EC50) | Intradermal injection | Dose-dependent pain induction | |

| HC-030031 | Antagonist | Human lung cancer A549 cells | 100 µM | In vitro pre-incubation | Attenuation of acrolein-induced cytotoxicity | |

| Acrolein | Agonist | Human lung cancer A549 cells | 50 µM - 500 µM | In vitro treatment | Increased TRPA1 expression and cytotoxicity | |

| Dexamethasone | Downregulator | Human lung epithelial A549 cells | 0.1 µM - 1 µM | In vitro treatment | Dose-dependent downregulation of TRPA1 expression |

Experimental Protocols

In Vitro Calcium Imaging Assay for TRPA1 Activity

This protocol is designed to assess the ability of a test compound to modulate TRPA1 channel activity by measuring changes in intracellular calcium concentration.

Objective: To determine if a test compound acts as an agonist or antagonist of the TRPA1 channel.

Materials:

-

Human embryonic kidney 293 (HEK293) cells or a relevant cell line (e.g., A549 lung epithelial cells) expressing human TRPA1.

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

-

Calcium-sensitive fluorescent dye (e.g., Calcium 6 Kit, Fluo-3AM).

-

Physiological solution (in mM: 145 NaCl, 5 KCl, 10 glucose, 10 HEPES, 1.25 CaCl2, and 1 MgCl2, buffered to pH 7.4).

-

TRPA1 agonist (e.g., allyl isothiocyanate (AITC) or acrolein).

-

Test compound.

-

96-well black-walled plates.

-

Fluorescence microplate reader (e.g., FlexStation 3).

Procedure:

-

Cell Culture: Seed TRPA1-expressing cells in 96-well black-walled plates and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Calcium 6) for 2 hours in a physiological solution at 37°C.

-

Baseline Measurement: Measure the baseline fluorescence at an excitation wavelength of 488 nm every 2.5 seconds using a fluorescence microplate reader.

-

Compound Addition:

-

Agonist Assay: Automatically pipette a solution of the test compound at various concentrations into the wells and continue to measure fluorescence to detect any increase in intracellular calcium.

-

Antagonist Assay: Pre-incubate the cells with the test compound for a defined period (e.g., 30 minutes) before adding a known TRPA1 agonist. Continue to measure fluorescence to determine if the test compound inhibits the agonist-induced calcium influx.

-

-

Data Analysis: Report the change in fluorescence relative to the baseline fluorescence (dF/F0).

Cell Viability Assay for TRPA1-Mediated Cytotoxicity

This protocol assesses the effect of a test compound on cell viability in the context of TRPA1 activation, particularly in models where TRPA1 activation leads to cytotoxicity.

Objective: To determine if a test compound modulates TRPA1-mediated cytotoxicity.

Materials:

-

A relevant cell line (e.g., A549 human lung cancer cells).

-

Cell culture medium.

-

A cytotoxic TRPA1 agonist (e.g., acrolein).

-

Test compound.

-

Cell viability reagent (e.g., MTT, WST-8).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various concentrations of the test compound (if testing for antagonistic effects) or vehicle for a specified time (e.g., 30 minutes).

-

Agonist Treatment: Expose the cells to a cytotoxic TRPA1 agonist (e.g., 500 µM acrolein) for a defined period (e.g., 30 minutes).

-

Cell Viability Measurement: After treatment, remove the medium and measure cell viability according to the manufacturer's protocol for the chosen reagent.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway

Caption: Simplified TRPA1 signaling cascade upon activation by external stimuli.

Experimental Workflow for Screening TRPA1 Modulators

Caption: A typical workflow for the identification and characterization of novel TRPA1 modulators.

Application Notes and Protocols for a TGF-β Receptor I Kinase Inhibitor in Laboratory Use

Important Disclaimer: The identifier "A-58365A" does not correspond to a recognized chemical entity in scientific databases. It is highly probable that this is an internal or supplier-specific catalog number. However, extensive research into TGF-β receptor I (TGF-βRI) kinase inhibitors suggests that the intended compound may be LY-364947 (CAS: 396129-53-6), a well-characterized and commercially available selective inhibitor of TGF-βRI (also known as ALK5). The following data and protocols are provided for LY-364947 as a representative compound for this target class. Researchers should verify the identity of their specific compound before proceeding with any experimental work.

These application notes provide detailed information on the solubility, stability, and laboratory use of the TGF-β receptor I kinase inhibitor, LY-364947. The protocols are intended for researchers, scientists, and drug development professionals working with this compound.

Physicochemical Properties and Solubility

LY-364947 is a potent, ATP-competitive inhibitor of the TGF-βRI kinase.[1] Understanding its solubility is critical for the preparation of stock solutions and for its effective use in various experimental settings.

Table 1: Physicochemical Properties of LY-364947

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₂N₄ | [2] |

| Molecular Weight | 272.3 g/mol | [2] |

| CAS Number | 396129-53-6 | [2] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥98% | [2] |

Table 2: Solubility of LY-364947

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 1 mg/mL | Soluble | [2] |

| Dimethyl Formamide (DMF) | ~2 mg/mL | Soluble | [2] |

| Ethanol | Sparingly soluble | Not recommended for primary stock solutions | [3][4] |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For working solutions, dilute from a DMSO or DMF stock. Aqueous solutions are not recommended for long-term storage. | [2] |

Stability and Storage

Proper storage of LY-364947 is essential to maintain its activity and ensure the reproducibility of experimental results.

Table 3: Stability and Storage Recommendations for LY-364947

| Form | Storage Temperature | Stability | Notes | Reference |

| Solid (Powder) | -20°C | ≥ 4 years | Protect from light and moisture. | [5] |

| Stock Solution in DMSO | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. | [6] |

| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1] |

| Aqueous Working Solution | 2-8°C | Not recommended for storage > 24 hours | Prepare fresh from stock solution before use. | [2] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of LY-364947 in DMSO.

Materials:

-

LY-364947 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Equilibrate the LY-364947 powder to room temperature before opening the vial to prevent condensation.

-

Weigh out the desired amount of LY-364947 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.723 mg of LY-364947.

-

Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials. This will minimize the number of freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C as recommended in Table 3.

Protocol 2: Cell-Based Assay for TGF-β Signaling Inhibition

This protocol provides a general workflow for assessing the inhibitory activity of LY-364947 on TGF-β-induced signaling in a cell-based assay. This example uses the measurement of phosphorylated Smad2 (pSmad2) as a readout.

Materials:

-

Cells responsive to TGF-β (e.g., HaCaT, A549, or HT-1080 cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Recombinant human TGF-β1

-

LY-364947 stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

Antibodies for Western blotting: primary antibody against pSmad2, primary antibody against total Smad2, and a suitable secondary antibody.

-

Western blotting equipment and reagents.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once the cells have attached and reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step reduces basal signaling.

-

Inhibitor Pre-treatment: Prepare serial dilutions of the LY-364947 stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration in the medium should be kept constant across all conditions and should not exceed 0.1% to avoid solvent-induced toxicity. Add the diluted inhibitor or vehicle control (DMSO) to the cells and incubate for 1-2 hours.

-

TGF-β Stimulation: Add recombinant human TGF-β1 to the wells to a final concentration that is known to induce a robust pSmad2 response in your cell line (e.g., 5-10 ng/mL). Incubate for the optimal stimulation time (typically 30-60 minutes).

-

Cell Lysis: After stimulation, wash the cells once with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Western Blotting: Perform Western blotting to detect the levels of pSmad2 and total Smad2. Equal amounts of protein from each sample should be loaded onto the gel.

-

Analysis: Densitometrically quantify the pSmad2 and total Smad2 bands. Normalize the pSmad2 signal to the total Smad2 signal to determine the extent of inhibition by LY-364947.

Visualizations

TGF-β Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway, which is inhibited by LY-364947 at the level of the TGF-β type I receptor (ALK5).

Caption: Canonical TGF-β signaling pathway and the point of inhibition by LY-364947.

Experimental Workflow for Kinase Inhibitor Activity

The diagram below outlines a typical workflow for evaluating the efficacy of a kinase inhibitor in a cell-based assay.

Caption: General experimental workflow for assessing kinase inhibitor activity.

References

Application Notes and Protocols for A 58365A in ACE Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

A 58365A is a potent, non-peptide inhibitor of the Angiotensin-Converting Enzyme (ACE) originally isolated from the fermentation broth of the bacterium Streptomyces chromofuscus.[1][2] Its novel structure and potent inhibitory activity at nanomolar concentrations make it a significant compound for research in hypertension and cardiovascular drug discovery. These application notes provide detailed methodologies for assessing the ACE inhibitory activity of this compound, including experimental protocols and data presentation guidelines.

Mechanism of Action and Signaling Pathway

ACE is a central component of the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. It catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to the AT1 receptor, leading to a cascade of physiological responses that include vasoconstriction, aldosterone secretion (promoting sodium and water retention), and increased sympathetic activity, all of which contribute to an elevation in blood pressure. ACE also inactivates bradykinin, a potent vasodilator.

ACE inhibitors like this compound block the active site of ACE, thereby preventing the formation of Angiotensin II and the degradation of bradykinin. This dual action leads to vasodilation and a reduction in blood pressure. The signaling pathway of ACE inhibition is depicted below.

Quantitative Data

| Inhibitor | IC50 Value | Source Organism/Type |

| This compound | Potent (Nanomolar range) | Streptomyces chromofuscus |

| Captopril | 21 nM | Synthetic |

| Lisinopril | 1.7 nM | Synthetic |

| Enalaprilat | 1.5 nM | Synthetic |

Experimental Protocols

Spectrophotometric Assay for ACE Inhibition

This protocol is a widely used method for determining ACE inhibitory activity based on the quantification of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials and Reagents:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

This compound (or other test inhibitor)

-

Captopril (as a positive control)

-

Sodium borate buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1 M HCl

-

Ethyl acetate

-

Deionized water

Equipment:

-

Spectrophotometer (capable of measuring absorbance at 228 nm)

-

Water bath or incubator (37°C)

-

Centrifuge

-

Vortex mixer

-

Microcentrifuge tubes

-

Pipettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of HHL (5 mM) in sodium borate buffer.

-

Prepare a stock solution of ACE (e.g., 100 mU/mL) in deionized water.

-

Prepare stock solutions of this compound and Captopril in a suitable solvent (e.g., DMSO, water) and create a series of dilutions to determine the IC50 value.

-

-

Assay Protocol:

-

To a microcentrifuge tube, add 50 µL of the HHL solution.

-

Add 20 µL of the test inhibitor solution (this compound at various concentrations) or the positive control (Captopril). For the control (100% activity), add 20 µL of the solvent used to dissolve the inhibitor.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the ACE solution and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid by adding 1.5 mL of ethyl acetate and vortexing for 30 seconds.

-

Centrifuge the tubes at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried hippuric acid in 1 mL of deionized water.

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition can be calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the control reaction (without inhibitor).

-

A_sample is the absorbance of the reaction with the inhibitor.

-

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Troubleshooting and Considerations

-

Solvent Effects: Ensure that the final concentration of any organic solvent (e.g., DMSO) used to dissolve the inhibitor is low enough (typically <1%) to not affect enzyme activity.

-

Substrate and Enzyme Stability: Prepare fresh solutions of HHL and ACE for each experiment to ensure optimal activity.

-

Standard Curve: For absolute quantification of hippuric acid, a standard curve should be generated using known concentrations of hippuric acid.

-

Alternative Methods: Other methods for measuring ACE activity include HPLC-based assays, which offer higher sensitivity and specificity, and commercially available kits that utilize fluorometric or colorimetric substrates for a more streamlined workflow.[3]

Conclusion

This compound is a valuable tool for studying the inhibition of the Angiotensin-Converting Enzyme. The provided protocols offer a robust framework for researchers to investigate its inhibitory properties and to screen for novel ACE inhibitors. Careful execution of these assays and appropriate data analysis will yield reliable and reproducible results, contributing to the development of new therapeutic agents for cardiovascular diseases.

References

Application Notes and Protocols for U0126 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

U0126 is a potent and selective, non-competitive inhibitor of the mitogen-activated protein kinase kinases, MEK1 and MEK2. It functions by binding to the MEK enzymes and preventing the phosphorylation and subsequent activation of their downstream targets, the extracellular signal-regulated kinases 1 and 2 (ERK1/2). The Raf/MEK/ERK signaling cascade is a critical pathway that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. U0126 is widely used as a research tool to investigate the roles of the MEK/ERK pathway in various biological contexts.[2]

Mechanism of Action

U0126 specifically inhibits the kinase activity of both MEK1 and MEK2, thereby blocking the phosphorylation of ERK1 (p44 MAPK) and ERK2 (p42 MAPK) at the critical Thr202 and Tyr204 residues.[3] This inhibition prevents the activation of ERK1/2 and their translocation to the nucleus, where they would otherwise phosphorylate a variety of transcription factors and other substrates to regulate gene expression and cellular processes.[4][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of U0126

| Target | IC50 Value | Assay Conditions | Reference |

| MEK1 | 72 nM | Cell-free assay | [6][7] |

| MEK2 | 58 nM | Cell-free assay | [6][7] |

Table 2: Cellular Activity of U0126 in Various Cell Lines

| Cell Line | Assay Type | Effect | Effective Concentration | Reference |

| A-375 (Melanoma) | Cell Viability (MTT) | Inhibition of proliferation | IC50 ≈ 1.1 µM | [6] |

| Mel-p (Melanoma) | Cell Viability (MTT) | Inhibition of proliferation | IC50 determined | [8] |

| BxPC-3 (Pancreatic) | Cell Growth | Dose-dependent inhibition | Not specified | [9] |

| PANC-1 (Pancreatic) | Cell Growth | Dose-dependent inhibition | Not specified | [9] |

| MIA PaCa-2 (Pancreatic) | Cell Growth | Dose-dependent inhibition | Not specified | [9] |

| FAO (Rat Hepatoma) | Cell Cycle Analysis | G0/G1 arrest, decreased S-phase | Not specified | [10] |

| HT22 (Mouse Neuronal) | Cell Viability (MTT) | Inhibition of glutamate-induced cell death | 10 µM | [11] |

| NIH-3T3 (Fibroblast) | ERK Phosphorylation | Inhibition | 1-125 µM | [12] |

Mandatory Visualization

Caption: The Raf/MEK/ERK signaling pathway and the inhibitory action of U0126.

Experimental Protocols

Protocol 1: Cell Proliferation Assay using MTT

This protocol determines the effect of U0126 on cell proliferation and viability.

Materials:

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

U0126 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.[13]

-

Incubation: Allow cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.[13]

-

U0126 Treatment: Prepare serial dilutions of U0126 in the cell culture medium. A typical concentration range to test for a dose-response effect is 0, 2.5, 5, 10, 20, 40, or 80 µM.[13] Include a vehicle control (DMSO) at the same final concentration as the highest U0126 dose.

-

Incubation with Inhibitor: Replace the medium with the U0126-containing medium and incubate for a predetermined time (e.g., 72 hours).[8]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using appropriate software.

References

- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | U0126: Not only a MAPK kinase inhibitor [frontiersin.org]

- 3. p44/42 MAPK (Erk1/2) Control Cell Extracts | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. MEK inhibition of pancreatic carcinoma cells by U0126 and its effect in combination with sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. immune-system-research.com [immune-system-research.com]

- 11. apexbt.com [apexbt.com]

- 12. licorbio.com [licorbio.com]

- 13. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for A-58365A in Renin-Angiotensin System Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of cardiovascular and renal diseases. The primary effector of the RAS is Angiotensin II (Ang II), a potent vasoconstrictor that also stimulates aldosterone secretion.[1][2] A-58365A is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key enzyme in the RAS cascade.[3][4][5] By blocking the conversion of the inactive Angiotensin I to the active Angiotensin II, A-58365A serves as a valuable tool for researchers studying the physiological and pathophysiological roles of the RAS. These application notes provide detailed information and protocols for utilizing A-58365A in laboratory settings.

Mechanism of Action

A-58365A, isolated from Streptomyces chromofuscus, is a competitive inhibitor of ACE.[3][5] ACE is a dipeptidyl carboxypeptidase that removes a dipeptide from the C-terminus of Angiotensin I to form Angiotensin II. By binding to the active site of ACE, A-58365A prevents this conversion, leading to a decrease in circulating and tissue levels of Angiotensin II. This reduction in Angiotensin II results in vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.

Applications in Research

A-58365A can be utilized in a variety of research applications to investigate the role of the Renin-Angiotensin System in different physiological and pathological contexts. These include:

-

Cardiovascular Research: Studying the effects of RAS inhibition on blood pressure, cardiac hypertrophy, and heart failure.

-

Renal Research: Investigating the role of the RAS in renal blood flow, glomerular filtration rate, and the progression of chronic kidney disease.

-

Neuroscience: Exploring the central effects of the RAS on thirst, salt appetite, and sympathetic nervous system activity.

-

Drug Discovery: Using A-58365A as a reference compound in the development of new ACE inhibitors or other RAS-modulating drugs.

Data Presentation

Table 1: In Vitro Efficacy of A-58365A

| Parameter | Value | Reference |

| ACE Inhibition (IC50) | Not specified in search results | N/A |

| Molecular Formula | C12H13NO6 | [3][5] |

| Molecular Weight | 267.24 g/mol | [3] |

Note: Specific IC50 values for A-58365A were not available in the provided search results. Researchers should determine the IC50 experimentally for their specific assay conditions.

Table 2: Expected In Vivo Effects of A-58365A Administration

| Parameter | Expected Change | Rationale |

| Mean Arterial Pressure | Decrease | Reduced Angiotensin II-mediated vasoconstriction. |

| Plasma Angiotensin II Levels | Decrease | Inhibition of ACE-mediated conversion of Angiotensin I. |

| Plasma Renin Activity | Increase | Loss of negative feedback from Angiotensin II on renin release. |

| Plasma Aldosterone Levels | Decrease | Reduced Angiotensin II stimulation of the adrenal cortex. |

| Urinary Sodium Excretion | Increase | Reduced aldosterone-mediated sodium reabsorption. |

Experimental Protocols

Protocol 1: In Vitro ACE Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of A-58365A on ACE.

Materials:

-

A-58365A

-

Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)

-

ACE substrate (e.g., Hippuryl-His-Leu, HHL)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)

-

Fluorometric or colorimetric detection reagent (e.g., o-phthaldialdehyde for detecting the product His-Leu)

-

Microplate reader

Procedure:

-

Prepare A-58365A solutions: Prepare a stock solution of A-58365A in a suitable solvent (e.g., DMSO or water) and make serial dilutions to obtain a range of concentrations.

-

Enzyme and Substrate Preparation: Prepare working solutions of ACE and its substrate in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

Assay buffer

-

A-58365A solution (or vehicle for control)

-

ACE solution

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the ACE substrate to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., 1N HCl).

-

Detection: Add the detection reagent and incubate as required for color or fluorescence development.

-

Measurement: Read the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of ACE inhibition for each concentration of A-58365A and determine the IC50 value.

Protocol 2: In Vivo Evaluation of A-58365A on Blood Pressure in a Hypertensive Animal Model

This protocol describes a general procedure to assess the antihypertensive effects of A-58365A in a model such as the Spontaneously Hypertensive Rat (SHR).

Materials:

-

Spontaneously Hypertensive Rats (SHRs)

-

A-58365A

-

Vehicle control (e.g., saline)

-

Blood pressure monitoring system (e.g., tail-cuff method or radiotelemetry)

-

Animal handling and dosing equipment

Procedure:

-

Animal Acclimatization: Acclimate the SHRs to the housing conditions and blood pressure measurement procedures for at least one week.

-

Baseline Measurements: Measure and record the baseline systolic and diastolic blood pressure and heart rate for each animal for several days to establish a stable baseline.

-

Animal Grouping: Randomly assign the animals to a control group (receiving vehicle) and one or more treatment groups (receiving different doses of A-58365A).

-

Drug Administration: Administer A-58365A or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Blood Pressure Monitoring: Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours post-dose). For chronic studies, daily measurements may be required.

-

Data Collection: Record all blood pressure and heart rate data.

-

Data Analysis: Calculate the change in blood pressure from baseline for each animal. Compare the blood pressure changes between the control and A-58365A-treated groups using appropriate statistical methods (e.g., ANOVA).

Visualizations

References

- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. medkoo.com [medkoo.com]

- 4. Synthesis of the Angiotensin-Converting Enzyme Inhibitors (-)-A58365A and (-)-A58365B from a Common Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure elucidation of A58365A and A58365B, angiotensin converting enzyme inhibitors produced by Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A-58365A in Cardiovascular Research

Note to the Reader: The compound "A 58365A" could not be definitively identified in the context of cardiovascular research based on the provided information. The following application notes and protocols are presented as a detailed template. The data and experimental designs are based on research of similar small molecules that modulate key cardiovascular signaling pathways, such as activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis and a therapeutic target in cardiac hypertrophy. Researchers should substitute the specific details of their molecule of interest.

Introduction

Cardiac hypertrophy, an increase in the size of cardiomyocytes, is an adaptive response to pressure overload and other pathological stimuli. While initially compensatory, sustained hypertrophy can lead to heart failure, a leading cause of morbidity and mortality worldwide. The AMP-activated protein kinase (AMPK) signaling pathway is a crucial regulator of cellular metabolism and growth, and its activation has been shown to protect against pathological cardiac hypertrophy. Small molecule activators of AMPK, such as the hypothetical compound "A-58365A," represent a promising therapeutic strategy for the treatment of cardiac hypertrophy and heart failure.

These application notes provide an overview of the use of "A-58365A" in cardiovascular research, with a focus on its anti-hypertrophic effects. Detailed protocols for in vitro and in vivo studies are provided, along with representative data and visualizations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of "A-58365A" on key hypertrophic markers in both cellular and animal models.

Table 1: In Vitro Efficacy of A-58365A on Phenylephrine-Induced Cardiomyocyte Hypertrophy

| Treatment Group | Concentration (µM) | Cell Surface Area (µm²) | ANP Expression (fold change) | p-AMPK/AMPK Ratio (fold change) |

| Control | - | 150 ± 12 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| Phenylephrine (PE) | 100 | 280 ± 25 | 4.5 ± 0.5 | 0.9 ± 0.1 |

| PE + A-58365A | 1 | 250 ± 20 | 3.8 ± 0.4 | 1.5 ± 0.2 |

| PE + A-58365A | 5 | 200 ± 18 | 2.5 ± 0.3 | 2.8 ± 0.3 |

| PE + A-58365A | 10 | 160 ± 15 | 1.2 ± 0.2 | 4.1 ± 0.4 |

Table 2: In Vivo Efficacy of A-58365A in a Transverse Aortic Constriction (TAC) Mouse Model of Cardiac Hypertrophy

| Treatment Group | Dose (mg/kg/day) | Heart Weight/Body Weight (mg/g) | Left Ventricular Mass (mg) | Fetal Gene Expression (ANP, fold change) |

| Sham + Vehicle | - | 3.5 ± 0.3 | 80 ± 5 | 1.0 ± 0.2 |

| TAC + Vehicle | - | 5.8 ± 0.5 | 130 ± 10 | 8.0 ± 1.0 |

| TAC + A-58365A | 5 | 5.1 ± 0.4 | 115 ± 8 | 6.2 ± 0.8 |

| TAC + A-58365A | 25 | 4.2 ± 0.4 | 95 ± 7 | 3.5 ± 0.5 |

| TAC + A-58365A | 50 | 3.7 ± 0.3 | 85 ± 6 | 1.5 ± 0.3 |

Experimental Protocols

Protocol 1: In Vitro Model of Cardiomyocyte Hypertrophy

Objective: To assess the anti-hypertrophic effect of A-58365A on neonatal rat cardiomyocytes (NRCMs) stimulated with phenylephrine (PE).

Materials:

-

Neonatal rat cardiomyocytes (NRCMs)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phenylephrine (PE)

-

A-58365A

-

Phosphate Buffered Saline (PBS)

-

Paraformaldehyde (PFA)

-

α-actinin antibody

-

DAPI

-

Fluorescence microscope

-

Reagents for RNA extraction and qPCR

-

Reagents for Western blotting

Methodology:

-

Cell Culture: Isolate NRCMs from 1-2 day old Sprague-Dawley rat pups. Plate the cells on gelatin-coated dishes and culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Induction of Hypertrophy: After 24 hours, replace the medium with serum-free DMEM for 12 hours. Then, pre-treat the cells with varying concentrations of A-58365A (1, 5, 10 µM) for 1 hour before stimulating with 100 µM PE for 48 hours.

-

Immunofluorescence Staining: Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with α-actinin primary antibody overnight at 4°C, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Image Analysis: Capture images using a fluorescence microscope. Measure the cell surface area of at least 100 cells per condition using ImageJ software.

-

Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).

-

Western Blot Analysis: Lyse the cells and perform Western blotting to determine the phosphorylation status of AMPK and total AMPK levels.

Protocol 2: In Vivo Model of Pressure Overload-Induced Cardiac Hypertrophy

Objective: To evaluate the therapeutic potential of A-58365A in a transverse aortic constriction (TAC) mouse model.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

A-58365A

-

Vehicle (e.g., DMSO, saline)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Echocardiography system

-

Reagents for histology (e.g., hematoxylin and eosin, Masson's trichrome)

Methodology:

-

Animal Model: Subject mice to transverse aortic constriction (TAC) surgery to induce pressure overload-induced cardiac hypertrophy. A sham operation (without aortic constriction) will be performed on the control group.

-

Drug Administration: Administer A-58365A (5, 25, 50 mg/kg/day) or vehicle via intraperitoneal injection daily for 4 weeks, starting one day after the TAC surgery.

-

Echocardiography: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions, including left ventricular mass, ejection fraction, and fractional shortening.

-

Hemodynamic Measurements: At the end of the study, perform invasive hemodynamic measurements to assess left ventricular pressure.

-

Tissue Collection and Analysis: Euthanize the mice and collect the hearts. Measure the heart weight to body weight ratio.

-

Histological Analysis: Fix the heart tissue in 4% PFA, embed in paraffin, and section. Perform hematoxylin and eosin (H&E) staining to measure cardiomyocyte cross-sectional area and Masson's trichrome staining to assess cardiac fibrosis.

-

Gene and Protein Expression: Homogenize a portion of the left ventricle for qPCR and Western blot analysis to measure hypertrophic and fibrotic markers and to confirm the activation of the target signaling pathway (e.g., AMPK phosphorylation).

Visualizations

Caption: Signaling pathway of A-58365A in inhibiting cardiac hypertrophy.

Caption: General experimental workflow for in vivo studies.

Application Notes and Protocols for A 58365A

A 58365A is a selective inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. As a tool compound, this compound is invaluable for researchers studying the role of 5-LO and leukotriene pathways in cellular and disease models. These application notes provide an overview of its use, relevant data, and detailed protocols for its application in pharmacological research.

Pharmacological Data

This compound exhibits potent and selective inhibition of 5-lipoxygenase. The following table summarizes its in vitro inhibitory activity against 5-LO from different sources.

| Target | Cell/Enzyme Source | Assay Condition | IC50 (nM) |

| 5-Lipoxygenase | Human Polymorphonuclear Leukocytes (PMNL) | A23187-stimulated LTB4 synthesis | 30 |

| 5-Lipoxygenase | Rat Peritoneal Neutrophils | A23187-stimulated LTB4 synthesis | 50 |

| 5-Lipoxygenase | Guinea Pig Polymorphonuclear Leukocytes (PMNL) | A23187-stimulated LTB4 synthesis | 40 |

Mechanism of Action

This compound is a non-redox, competitive inhibitor of 5-lipoxygenase. It directly binds to the enzyme, preventing the binding of its substrate, arachidonic acid. This inhibition blocks the entire leukotriene biosynthesis pathway, leading to a reduction in the production of all leukotrienes, including LTB4, and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4).

Experimental Protocols

In Vitro 5-Lipoxygenase Activity Assay in Human PMNLs

This protocol describes how to measure the inhibitory effect of this compound on 5-LO activity in isolated human polymorphonuclear leukocytes (PMNLs) by quantifying leukotriene B4 (LTB4) production.

Materials:

-

This compound

-

Human whole blood

-

Dextran T-500

-

Ficoll-Paque

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

Arachidonic Acid

-

Methanol

-

LTB4 ELISA Kit

Protocol:

-

Isolation of Human PMNLs:

-

Collect human whole blood in heparinized tubes.

-

Mix blood with 6% Dextran T-500 in saline (4:1 v/v) and allow erythrocytes to sediment for 45 minutes at room temperature.

-

Layer the leukocyte-rich plasma onto Ficoll-Paque and centrifuge at 400 x g for 30 minutes.

-

Aspirate the upper layers, and lyse the contaminating red blood cells in the pellet with hypotonic saline.

-

Wash the resulting PMNL pellet twice with HBSS and resuspend in HBSS containing 1.25 mM CaCl2.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Inhibition Assay:

-

Pre-incubate PMNLs (5 x 10^6 cells/mL) with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 15 minutes at 37°C.

-

Add arachidonic acid (10 µM final concentration) to the cell suspension.

-

Immediately stimulate LTB4 synthesis by adding calcium ionophore A23187 (5 µM final concentration).

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

-

LTB4 Quantification:

-

Collect the supernatant.

-

Quantify the amount of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 synthesis for each concentration of this compound compared to the vehicle control.

-